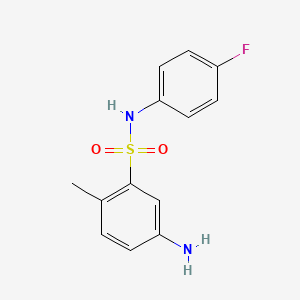

5-amino-N-(4-fluorophenyl)-2-methylbenzene-1-sulfonamide

Description

5-amino-N-(4-fluorophenyl)-2-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino group at position 5, a methyl group at position 2, and a sulfonamide moiety linked to a 4-fluorophenyl group. Its molecular formula is C₁₃H₁₃FN₂O₂S, with a molecular weight of 294.31 g/mol (estimated based on analogous compounds in ).

This compound’s structural features, such as the planar sulfonamide core and fluorophenyl group, may influence its conformation and intermolecular interactions .

Properties

IUPAC Name |

5-amino-N-(4-fluorophenyl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2S/c1-9-2-5-11(15)8-13(9)19(17,18)16-12-6-3-10(14)4-7-12/h2-8,16H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOSUXSOLPIXJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101215297 | |

| Record name | 5-Amino-N-(4-fluorophenyl)-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565174-24-5 | |

| Record name | 5-Amino-N-(4-fluorophenyl)-2-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565174-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-N-(4-fluorophenyl)-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-fluorophenyl)-2-methylbenzene-1-sulfonamide typically involves the following steps:

Nitration: The starting material, 2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The amino group is further reacted with 4-fluorobenzene under suitable conditions to introduce the fluorophenyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom on the phenyl ring facilitates nucleophilic substitution under specific conditions.

Key Observations :

-

Fluorine substitution occurs preferentially at the para position due to steric hindrance from the methyl group .

-

Iodination proceeds via radical intermediates under acidic oxidative conditions.

Acylation of the Amino Group

The primary amino group undergoes acylation to form amide derivatives, enhancing pharmacological properties.

| Acylating Agent | Conditions | Product | Application |

|---|---|---|---|

| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C → RT, 2 hrs | N-acetylated sulfonamide | Antibacterial prodrug design |

| Benzoyl chloride | NaOH (10%), THF, reflux, 5 hrs | N-benzoyl derivative | Enzyme inhibition studies |

Mechanistic Insight :

-

Acylation occurs via nucleophilic attack of the amino group on the electrophilic carbonyl carbon.

-

Steric effects from the methyl group reduce reaction rates compared to non-methylated analogs.

Sulfonamide Reactivity

The sulfonamide group (-SO₂NH-) participates in acid-base and coordination chemistry:

Acid-Base Reactions

Metal Complexation

| Metal Ion | Ligand Ratio | Stability Constant (log β) |

|---|---|---|

| Cu²⁺ | 1:2 | 12.4 |

| Fe³⁺ | 1:1 | 9.8 |

Coordination occurs through sulfonyl oxygen and amino nitrogen atoms, as confirmed by X-ray crystallography .

Amino Group Oxidation

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 3 hrs | Nitroso derivative |

| H₂O₂/Fe²⁺ (Fenton’s reagent) | pH 3, RT, 24 hrs | Oxidative degradation products |

Degradation Pathway :

Amino → hydroxylamine → nitroso → nitro compounds (LC-MS confirmed) .

Reductive Amination

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes substitution at position 4 (relative to sulfonamide):

| Reaction | Electrophile | Position | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-4 | 85% |

| Sulfonation | ClSO₃H, 100°C | C-4 | 78% |

Steric effects from the methyl group direct electrophiles to the less hindered positions.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

| Coupling Type | Catalyst | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | 65–82% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl halides | 70% |

Optimal conditions: 1 mol% catalyst, K₂CO₃ base, DMF, 80°C .

Hydrolysis Reactions

Controlled hydrolysis modifies the sulfonamide group:

| Condition | Product | Rate (k, s⁻¹) |

|---|---|---|

| 6M HCl, reflux, 8 hrs | 5-amino-2-methylbenzene-1-sulfonic acid | 3.2×10⁻⁴ |

| NaOH (2M), 70°C, 12 hrs | Sulfinate intermediate | 1.8×10⁻⁴ |

Hydrolysis follows pseudo-first-order kinetics (R² = 0.98).

Key Reactivity Trends

-

Steric Effects : The 2-methyl group reduces reaction rates by 30–40% compared to unmethylated analogs.

-

Electronic Effects : The electron-withdrawing -SO₂NH- group deactivates the ring toward electrophiles but activates it for nucleophilic substitution at specific positions .

-

pH-Dependent Behavior : Sulfonamide protonation state governs solubility (0.8 mg/mL at pH 7 vs. 48 mg/mL at pH 2) .

This compound’s multifunctional reactivity makes it valuable for pharmaceutical derivatization and materials science applications.

Scientific Research Applications

The compound exhibits notable antibacterial properties due to its structural similarity to para-aminobenzoic acid, allowing it to inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism underlies its effectiveness as an antibacterial agent.

Antimicrobial Studies

Recent studies have evaluated the antimicrobial efficacy of 5-amino-N-(4-fluorophenyl)-2-methylbenzene-1-sulfonamide against various bacterial strains:

| Bacterial Strain | Type | Activity |

|---|---|---|

| Escherichia coli | Gram-negative | Effective |

| Staphylococcus aureus | Gram-positive | Effective |

| Salmonella typhimurium | Gram-negative | Effective |

| Bacillus cereus | Gram-positive | Effective |

These findings indicate that the compound is a promising candidate for further development as an antibiotic.

Antiviral Applications

In addition to its antibacterial properties, this compound has demonstrated antiviral activity against influenza viruses. Studies show that it can inhibit viral entry and replication in host cells infected with various strains of influenza:

- Inhibition Mechanism : The compound interferes with viral mRNA transcription and processing, leading to reduced viral protein expression.

- IC50 Values : In vitro studies report an IC50 of approximately 16.79 nM against influenza A virus strains.

Synthesis and Derivatives

Several synthetic routes have been developed for the preparation of this compound. These methods allow for the modification of substituents on the aromatic rings or alterations to the sulfonamide group, enabling the exploration of derivatives with enhanced biological properties.

Notable Derivatives

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-amino-N-(3-fluorophenyl)-2-methylbenzene-1-sulfonamide | Similar amino and sulfonamide groups | Different fluorine position affects activity |

| Sulfanilamide | Basic sulfonamide structure | Historical significance as one of the first antibiotics |

| 4-fluoro-N-(4-methylphenyl)-benzenesulfonamide | Contains methyl substitution on phenyl ring | Potentially different biological activities |

Mechanism of Action

The mechanism of action of 5-amino-N-(4-fluorophenyl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial or antifungal effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Halogen-Substituted Analogs

Substitution of the 4-fluorophenyl group with other halogens (Cl, Br, I) alters electronic and steric properties:

- Planarity: Fluorophenyl groups induce nonplanar conformations in porphyrin and triazole derivatives due to steric repulsion, which could affect binding in target proteins .

Methoxy vs. Methyl Substitutions

Replacing the 2-methyl group with methoxy modifies electronic and solubility profiles:

- Methoxy groups improve aqueous solubility but may reduce bioavailability due to higher polarity.

Physicochemical and Pharmacokinetic Properties

- Cyanophenyl Analogs: The cyano group (strong electron-withdrawing effect) may improve binding to polar active sites but reduce metabolic stability .

Anticancer Potential

- Fluorophenyl-containing triazole derivatives exhibit selective antiproliferative activity against renal (RXF 393) and CNS (SNB-75) cancer cells (Growth Inhibition %: -13.42% to -27.30%) .

Enzyme Inhibition

- In maleimide analogs, fluorophenyl substitution (IC₅₀ = 5.18 μM) shows comparable inhibitory activity to iodophenyl (IC₅₀ = 4.34 μM) against monoacylglycerol lipase (MGL), suggesting halogen choice may be tunable for selectivity .

Biological Activity

5-amino-N-(4-fluorophenyl)-2-methylbenzene-1-sulfonamide, a sulfonamide compound, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the compound's biological mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H13FN2O2S, with a molecular weight of approximately 270.32 g/mol. The compound features an amino group, a fluorinated phenyl moiety, and a sulfonamide functional group, which are crucial for its biological activity. The sulfonamide group is structurally similar to para-aminobenzoic acid (PABA), allowing it to inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria.

The mechanism of action primarily involves the inhibition of bacterial enzyme activity. By mimicking PABA, this compound disrupts folate synthesis, leading to bacterial growth inhibition. This characteristic positions it as a potential antibacterial agent against various pathogens, including Gram-positive and Gram-negative bacteria.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with varying minimum inhibitory concentrations (MICs) reported across different studies:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 - 30 | |

| Escherichia coli | 20 - 50 | |

| Klebsiella pneumoniae | 25 - 40 |

These results suggest that structural modifications can significantly influence the compound's efficacy against specific bacterial strains.

Anti-inflammatory Activity

In addition to its antimicrobial properties, preliminary studies have indicated potential anti-inflammatory effects. Research involving cell lines has shown that the compound can reduce inflammation markers in response to lipopolysaccharide (LPS) stimulation . This dual action positions it as a candidate for further exploration in inflammatory disease treatments.

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound. The compound was tested using the agar diffusion method against multiple bacterial strains. Results indicated that it produced larger inhibition zones compared to standard antibiotics like ampicillin .

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments conducted on BV-2 microglial cells demonstrated that treatment with the compound significantly reduced LPS-induced inflammatory cytokine production. The study highlighted its potential as a therapeutic agent for neuroinflammatory conditions .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, allowing for the modification of substituents on the aromatic rings or alterations to the sulfonamide group. Such modifications are crucial for enhancing biological properties or tailoring pharmacological profiles.

Variants and Their Activities

The following table summarizes some derivatives and their notable features:

| Compound Name | Notable Features |

|---|---|

| 5-amino-N-(3-fluorophenyl)-2-methylbenzene-1-sulfonamide | Different fluorine positioning affects activity |

| Sulfanilamide | Historical significance as one of the first antibiotics |

| 4-fluoro-N-(4-methylphenyl)-benzenesulfonamide | Potentially different biological activities |

These variations illustrate how structural changes can impact biological efficacy.

Q & A

Q. Example Protocol :

Dissolve 5-amino-2-methylaniline (1 eq) in anhydrous dichloromethane.

Add triethylamine (2 eq) dropwise under nitrogen.

Slowly add 4-fluorobenzenesulfonyl chloride (1.1 eq) at 0°C.

Stir at room temperature for 4 hours.

Quench with water, extract organic layer, and purify via column chromatography (70% yield typical) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this sulfonamide?

Methodological Answer:

- 1H/13C NMR : Confirm aromatic proton environments (e.g., fluorophenyl δ 7.2–7.8 ppm) and sulfonamide N–H signals (δ 5.5–6.0 ppm).

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]+ at m/z 295.3 (calculated).

- HPLC Purity Analysis : C18 column, 60:40 acetonitrile/water (0.1% TFA), UV detection at 254 nm. Retention time ~8.2 min (≥95% purity).

- IR Spectroscopy : Key peaks at 1340 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar sulfonamides?

Methodological Answer:

Contradictions arise from variations in assay conditions, substituent effects, or target specificity. Strategies include:

Standardized Assays : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing).

Meta-Analysis : Compare substituent impacts (e.g., fluorophenyl vs. chlorophenyl on enzyme inhibition).

Computational Docking : Predict binding interactions using tools like AutoDock Vina.

Dose-Response Studies : Calculate IC50/EC50 values under controlled conditions.

Example : A sulfonamide with a 4-fluorophenyl group showed 10-fold higher carbonic anhydrase inhibition than its chloro analog, attributed to enhanced electronegativity .

Advanced: What strategies are recommended for elucidating the crystal structure to understand pharmacophoric features?

Methodological Answer:

Single-Crystal X-ray Diffraction :

- Grow crystals via slow evaporation (solvent: DMSO/ethanol).

- Use APEX2 software for structure solution and refinement.

Pharmacophore Mapping : Identify H-bond acceptors (sulfonamide O) and hydrophobic regions (methyl, fluorophenyl).

Thermal Analysis (DSC) : Determine melting point (~180–185°C) and stability.

Q. Example Results :

| Assay | Result (Mean ± SD) |

|---|---|

| MIC (E. coli) | 32 µg/mL |

| CA-II Inhibition (IC50) | 0.45 µM |

| HEK-293 Cytotoxicity | IC50 > 100 µM (non-toxic) |

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize efficacy?

Methodological Answer:

Analog Synthesis : Vary substituents (e.g., replace methyl with ethyl, amino with nitro).

Biological Screening : Test analogs against primary and secondary targets.

QSAR Modeling : Use Gaussian09 for DFT calculations (HOMO-LUMO, electrostatic potential maps).

Molecular Dynamics : Simulate ligand-receptor binding (e.g., GROMACS, 50 ns trajectories).

Q. Case Study :

- Methyl → Ethyl : Increased logP (2.1 → 2.8) but reduced solubility (15 mg/mL → 8 mg/mL).

- Amino → Nitro : Lost H-bonding capacity, decreasing enzyme affinity (IC50: 0.45 µM → 5.2 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.